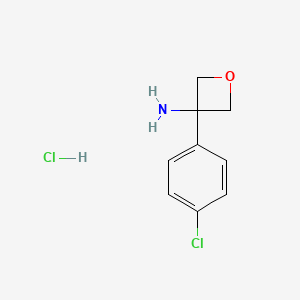

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPDMXUPGYAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676683 | |

| Record name | 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245782-61-9 | |

| Record name | 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Oxetane Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-Aryl-3-Amino-Oxetanes for Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary drug discovery. Its introduction into small molecules can significantly modulate key physicochemical and pharmacological properties. Specifically, 3-aryl-3-amino-oxetanes represent a class of compounds that have garnered considerable interest due to their potential to serve as bioisosteres for other functional groups and their ability to impart favorable drug-like characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 3-aryl-3-amino-oxetanes, offering insights into their behavior and strategic application in drug design. We will delve into the experimental and computational methodologies used to characterize these molecules, with a focus on lipophilicity, aqueous solubility, pKa, and metabolic stability.

General Structure of 3-Aryl-3-Amino-Oxetanes

The fundamental scaffold of a 3-aryl-3-amino-oxetane consists of a central oxetane ring substituted at the 3-position with both an aryl group and an amino group. This arrangement provides a three-dimensional structure that can be strategically modified to fine-tune the molecule's properties. The aryl and amino substituents offer multiple points for diversification, allowing for the exploration of a broad chemical space.

Caption: General chemical structure of a 3-aryl-3-amino-oxetane.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) for ionizable compounds.

Experimental Determination of LogP/LogD

The gold standard for LogP determination is the shake-flask method using n-octanol and water. However, this method is low-throughput. For drug discovery programs, higher-throughput methods are often employed:

-

High-Performance Liquid Chromatography (HPLC): A rapid and reliable method where the retention time of a compound on a reverse-phase column is correlated with its LogP value.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures the permeability of a compound across an artificial membrane, which can be correlated with its lipophilicity.

Computational Prediction of LogP

A variety of computational models are available to predict LogP values, including:

-

Atom-based methods (e.g., AlogP): These methods sum the contributions of individual atoms to the overall lipophilicity.

-

Fragment-based methods (e.g., ClogP): These methods sum the contributions of molecular fragments.

Table 1: Comparison of Lipophilicity for a Hypothetical Series of 3-Aryl-3-Amino-Oxetanes

| Compound | Aryl Substituent | Amino Substituent | Experimental LogP | Predicted cLogP |

| 1 | Phenyl | -NH2 | 2.1 | 2.3 |

| 2 | 4-Chlorophenyl | -NH2 | 2.8 | 2.9 |

| 3 | Phenyl | -NHCH3 | 2.4 | 2.6 |

| 4 | 4-Methoxyphenyl | -NH2 | 1.9 | 2.0 |

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed and distributed to its target site. Poor solubility can lead to low bioavailability and therapeutic failure.

Experimental Measurement of Aqueous Solubility

Several methods are used to determine the aqueous solubility of a compound:

-

Kinetic Solubility Assays: These high-throughput assays measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

-

Thermodynamic Solubility Assays: These "gold standard" assays measure the concentration of a compound in a saturated solution after equilibrium has been reached.

pKa: The Influence of Ionization on Drug Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules, the pKa determines the extent of ionization at a given pH, which in turn affects solubility, permeability, and target binding. The amino group in 3-aryl-3-amino-oxetanes is typically basic, and its pKa is a critical parameter to determine.

Experimental Determination of pKa

-

Potentiometric Titration: This is a classic and highly accurate method where a solution of the compound is titrated with an acid or base, and the pH is monitored.

-

UV-Vis Spectroscopy: This method can be used for compounds with a chromophore that changes upon ionization. The absorbance at different pH values is measured to determine the pKa.

-

Capillary Electrophoresis: This high-throughput method separates molecules based on their charge and can be used to determine pKa values.

Metabolic Stability: A Predictor of In Vivo Half-Life

Metabolic stability provides an early indication of a compound's potential for in vivo clearance. Compounds that are rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations.

In Vitro Metabolic Stability Assays

-

Liver Microsomal Stability Assay: This is a common in vitro assay that uses subcellular fractions of the liver (microsomes) containing key drug-metabolizing enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored.

-

Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a broader range of metabolic enzymes, providing a more comprehensive picture of metabolic stability.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add 2 µL of each diluted compound solution to a 96-well microplate.

-

Aqueous Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

-

Incubation: Shake the plate for 2 hours at room temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the signal is significantly above the background.

Caption: Workflow for a high-throughput kinetic solubility assay.

Protocol 2: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer.

-

Prepare a solution of the test compound at the desired concentration.

-

Prepare a solution of NADPH (cofactor) in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal and compound solutions to 37°C.

-

Initiate the reaction by adding the NADPH solution.

-

-

Time Points:

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

-

-

Sample Analysis:

-

The samples are centrifuged to pellet the protein.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is plotted against time.

-

The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time plot.

-

Conclusion

The 3-aryl-3-amino-oxetane scaffold offers a compelling platform for the design of novel therapeutic agents. A thorough understanding and early assessment of the physicochemical properties discussed in this guide are paramount for the successful progression of drug candidates from this chemical series. By employing a combination of in silico predictions and robust in vitro assays, medicinal chemists can efficiently navigate the complex landscape of drug discovery and develop compounds with optimized ADME profiles. The strategic modulation of the aryl and amino substituents provides a powerful tool for fine-tuning these properties, ultimately leading to safer and more effective medicines.

An In-depth Technical Guide on the Proposed Mechanism of Action of 3-(4-chlorophenyl)oxetan-3-amine hydrochloride

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound, 3-(4-chlorophenyl)oxetan-3-amine hydrochloride. While direct empirical data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its structural components, particularly the 3-amino-3-aryloxetane core, provides a strong basis for its classification as a monoamine reuptake inhibitor. This guide will, therefore, explore this hypothesized mechanism in detail. We will begin by examining the structural rationale for this classification, followed by a thorough exposition of the physiological process of monoamine reuptake. Subsequently, we will present the standard experimental workflows employed to definitively characterize a compound as a monoamine reuptake inhibitor. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of 3-(4-chlorophenyl)oxetan-3-amine hydrochloride and similar chemical entities.

Introduction to 3-(4-chlorophenyl)oxetan-3-amine hydrochloride

3-(4-chlorophenyl)oxetan-3-amine hydrochloride is a synthetic molecule featuring a central oxetane ring substituted at the 3-position with both an amine group and a 4-chlorophenyl group. The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry due to its unique physicochemical properties.[1] It can act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity.[2][3] The incorporation of an oxetane moiety can also influence the basicity of nearby amine groups, a critical parameter for drug-receptor interactions and pharmacokinetic profiles.

The presence of a primary amine and an aromatic ring separated by a constrained scaffold is a classic pharmacophore for ligands of monoamine transporters.[4] This structural arrangement is prevalent in numerous clinically significant compounds that target the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5]

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

Based on a rigorous structure-activity relationship (SAR) analysis of known monoamine reuptake inhibitors, we propose that 3-(4-chlorophenyl)oxetan-3-amine hydrochloride functions by binding to one or more of the monoamine transporters (DAT, SERT, NET), thereby blocking the reuptake of their respective neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft.

Monoamine neurotransmitters are crucial for regulating a wide array of physiological and psychological processes, including mood, cognition, and motor control.[6] Their signaling is terminated by their removal from the synapse, primarily through reuptake into the presynaptic neuron via their specific transporters.[6] By inhibiting this reuptake process, the concentration and residence time of these neurotransmitters in the synapse are increased, leading to enhanced and prolonged postsynaptic receptor activation. This modulation of monoaminergic neurotransmission is the therapeutic basis for many antidepressants, anxiolytics, and treatments for attention-deficit/hyperactivity disorder (ADHD).[7][8]

The diagram below illustrates the proposed action of 3-(4-chlorophenyl)oxetan-3-amine hydrochloride at a monoaminergic synapse.

Figure 1: Proposed mechanism of 3-(4-chlorophenyl)oxetan-3-amine hydrochloride at a monoaminergic synapse.

Experimental Workflows for Mechanism Elucidation

To empirically validate the proposed mechanism of action, a series of well-established in vitro and in vivo assays are required. These experiments are designed to determine the binding affinity of the compound for the monoamine transporters and its functional effect on neurotransmitter uptake.

In Vitro Radioligand Binding Assays

The initial step in characterizing the interaction of a compound with its putative targets is to measure its binding affinity. This is typically achieved through competitive radioligand binding assays.

Protocol:

-

Preparation of Tissue or Cells: Membranes are prepared from brain regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for SERT and NET) or from cell lines stably expressing the human recombinant transporters.

-

Assay Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (3-(4-chlorophenyl)oxetan-3-amine hydrochloride).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Figure 2: Workflow for in vitro radioligand binding assays.

In Vitro Synaptosomal Uptake Assays

While binding assays confirm interaction with the transporter, they do not provide information on the functional consequence of this binding. Synaptosomal uptake assays are used to measure the ability of a compound to inhibit the transport of neurotransmitters.

Protocol:

-

Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Figure 3: Workflow for in vitro synaptosomal uptake assays.

In Vivo Microdialysis

To confirm that the in vitro activity translates to a physiological effect in a living organism, in vivo microdialysis is employed. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Baseline Sampling: Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and baseline samples of the extracellular fluid are collected.

-

Compound Administration: The test compound is administered systemically (e.g., via intraperitoneal or intravenous injection).

-

Post-treatment Sampling: Samples are collected at regular intervals following compound administration.

-

Neurotransmitter Analysis: The concentration of dopamine, serotonin, and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Binding and Uptake Data for 3-(4-chlorophenyl)oxetan-3-amine hydrochloride

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| DAT | Value | Value |

| SERT | Value | Value |

| NET | Value | Value |

The selectivity of the compound for each transporter can be determined by the ratio of the Ki or IC₅₀ values. For example, a compound with a significantly lower Ki for SERT compared to DAT and NET would be classified as a selective serotonin reuptake inhibitor (SSRI).

Conclusion

While definitive studies on 3-(4-chlorophenyl)oxetan-3-amine hydrochloride are pending, its chemical structure strongly suggests a mechanism of action involving the inhibition of monoamine reuptake. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. Elucidation of its specific interactions with the dopamine, serotonin, and norepinephrine transporters will be crucial in determining its potential therapeutic applications for a range of neurological and psychiatric disorders.

References

-

Burke, J. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Carroll, F. I., et al. (2009). Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Jie, X., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]

-

Blough, B. E., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Science of Synthesis. [Link]

-

Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Schmitt, K. C., et al. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. [Link]

-

Eshleman, A. J., et al. (2018). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure–Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. Comprehensive Series in Psychochemical Biology. [Link]

-

Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

-

Zhang, P., et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Roth, B. L., & Main, M. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]

-

Dutta, A. K., et al. (2011). The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents. European Journal of Pharmacology. [Link]

-

Meltzer, P. C., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]

-

Carroll, F. I., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. [Link]

-

Simmler, L. D., et al. (2014). Monoamine transporter substrate structure-activity relationships. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in Medicinal Chemistry

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a significant heterocyclic compound in the landscape of modern drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile scaffold in medicinal chemistry.[1] Its unique stereochemical properties and ability to act as a hydrogen bond acceptor can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The incorporation of a 4-chlorophenyl group and an amine functionality at the 3-position further enhances its potential for diverse biological activities. As a hydrochloride salt, the compound's solubility and stability are often improved, making it more amenable to pharmaceutical development.

Accurate and comprehensive structural elucidation is paramount in the advancement of any new chemical entity. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstones of this characterization. This technical guide provides a detailed analysis of the mass spectrometric and NMR data for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, offering insights into the experimental methodologies and the interpretation of the resulting spectra.

I. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the protonated molecule with minimal fragmentation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The choice of ESI-MS is predicated on its ability to generate gas-phase ions from polar and thermally labile molecules, such as amine hydrochlorides, directly from solution.

Methodology:

-

Sample Preparation: A dilute solution of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water, at a concentration of approximately 1-10 µg/mL. A small amount of a volatile acid, such as formic acid, may be added to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation: Predicted Mass Spectrum

While experimental data is the gold standard, predicted mass spectra from reputable databases like PubChem provide valuable preliminary information.[2] For the free base, 3-(4-chlorophenyl)oxetan-3-amine (C₉H₁₀ClNO), the predicted monoisotopic mass is 183.0451 g/mol .[2]

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 184.0524 |

| [M+Na]⁺ | 206.0343 |

| [M+K]⁺ | 222.0083 |

| [M+NH₄]⁺ | 201.0789 |

| Table 1: Predicted m/z values for common adducts of 3-(4-Chlorophenyl)oxetan-3-amine. Data sourced from PubChem.[2] |

The most prominent ion expected in the positive ion ESI mass spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 184.0524. The presence of the chlorine atom will also result in a characteristic isotopic pattern, with a peak at [M+H+2]⁺ having an intensity of roughly one-third that of the [M+H]⁺ peak.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The quality of NMR spectra is highly dependent on proper sample preparation and the choice of experimental parameters.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical, as the acidic protons of the ammonium salt may exchange with protic solvents. DMSO-d₆ is often a good choice as it will allow for the observation of the N-H protons.

-

NMR Tube: The solution is transferred to a clean, high-quality 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire both the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is expected to show distinct signals for the aromatic protons, the oxetane ring protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electronegativity of the oxygen and nitrogen atoms. Based on data from structurally similar compounds, the following assignments can be predicted.[3][4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2', H-6') | ~7.5 | Doublet | 2H |

| Aromatic (H-3', H-5') | ~7.4 | Doublet | 2H |

| Oxetane (CH₂) | 4.5 - 4.9 | Multiplet | 4H |

| Amine (NH₃⁺) | 9.0 - 9.5 | Broad Singlet | 3H |

| Table 2: Predicted ¹H NMR chemical shifts for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in DMSO-d₆. |

-

Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the chlorine atom (H-3' and H-5') will be slightly upfield from the protons meta to the chlorine (H-2' and H-6').

-

Oxetane Protons: The four protons of the oxetane ring are diastereotopic and will likely appear as a complex multiplet in the region of 4.5-4.9 ppm.[4] This is due to the chiral center at C3.

-

Amine Protons: In the hydrochloride salt, the amine exists as an ammonium group (-NH₃⁺). These protons are acidic and will appear as a broad singlet at a downfield chemical shift, typically between 9.0 and 9.5 ppm in DMSO-d₆. The broadness is due to quadrupole broadening and exchange with any residual water in the solvent.

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1') | ~140 |

| Aromatic (C-4') | ~133 |

| Aromatic (C-2', C-6') | ~129 |

| Aromatic (C-3', C-5') | ~128 |

| Oxetane (C-2, C-4) | ~78 |

| Oxetane (C-3) | ~60 |

| Table 3: Predicted ¹³C NMR chemical shifts for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in DMSO-d₆. |

-

Aromatic Carbons: The six carbons of the chlorophenyl ring will give four distinct signals. The carbon bearing the chlorine atom (C-4') and the carbon attached to the oxetane ring (C-1') will be quaternary and appear at characteristic downfield shifts. The remaining four aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

-

Oxetane Carbons: The methylene carbons of the oxetane ring (C-2 and C-4) are expected to be in the range of 75-80 ppm. The quaternary carbon at the point of substitution (C-3) will be further upfield, around 60 ppm.

Conclusion: A Foundation for Further Research

The comprehensive spectroscopic analysis of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride through mass spectrometry and NMR spectroscopy provides a robust foundation for its structural confirmation. The predicted data, based on established principles and analysis of related compounds, offers a clear roadmap for researchers working with this molecule. Experimental verification of these spectroscopic parameters is a critical step in ensuring the identity and purity of this compound, thereby enabling its confident use in drug discovery and development programs. This guide serves as a technical resource to facilitate this essential characterization process, underscoring the synergistic power of modern analytical techniques in advancing chemical and pharmaceutical research.

References

-

Chemical Shifts. [Link]

-

PubChem. 3-(4-chlorophenyl)oxetan-3-amine hydrochloride. [Link]

-

The Royal Society of Chemistry. S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Štefane, B., & Polanc, S. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 63(10), 1612-1620. [Link]

-

Stoyanov, S., & Petkov, I. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(7), 1779. [Link]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

-

ResearchGate. Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

CP Lab Safety. 3-(4-chlorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg. [Link]

-

Alchem.Pharmtech. 3-(4-CHLOROPHENYL)OXETAN-3-AMINE. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (CAS Number 1245782-61-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, registered under CAS number 1245782-61-9, is a distinct chemical entity belonging to the class of oxetanes. The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing interest in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility and metabolic stability, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the known properties and safety data for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, offering a critical resource for researchers and developers in the pharmaceutical and chemical sciences.

Physicochemical Properties

The fundamental physicochemical properties of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride are summarized in the table below. These characteristics are essential for its handling, formulation, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1245782-61-9 | [1] |

| IUPAC Name | 3-(4-chlorophenyl)oxetan-3-amine;hydrochloride | [2] |

| Synonyms | 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride, 3-Amino-3-(4-chlorophenyl)oxetane hydrochloride, 4-(3-Aminooxetan-3-yl)chlorobenzene hydrochloride | [1] |

| Molecular Formula | C₉H₁₁Cl₂NO | [1] |

| Molecular Weight | 220.09 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% or ≥97% | [1][3] |

| Storage | Sealed in a dry environment at 2-8°C | [4][5] |

Synthesis and Reactivity

The general reactivity of 3-aminooxetanes is depicted in the following workflow:

Caption: General synthetic and reactivity workflow for 3-aminooxetanes.

Applications in Research

The oxetane moiety is increasingly utilized as a bioisostere for commonly found functional groups in drug candidates, such as gem-dimethyl and carbonyl groups.[9] The introduction of an oxetane ring can lead to improved metabolic stability, enhanced solubility, and a more favorable three-dimensional conformation for binding to biological targets. As a member of the 3-aminooxetane family, 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The amphoteric nature of 3-aminooxetanes allows for their use in [3+2] annulation reactions to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules.[6][7][8]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a comprehensive GHS classification is not available. However, based on the safety information for structurally related compounds, such as other halogenated aryl oxetane amines, a cautious approach to handling is warranted. The following safety protocols are recommended as a minimum standard.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.

First Aid Measures:

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical advice if irritation develops or persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is between 2°C and 8°C.[4][5]

-

Disposal: Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

The following diagram illustrates a recommended workflow for the safe handling of this compound in a research laboratory setting.

Sources

- 1. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]

- 2. 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride [synhet.com]

- 3. 1245782-61-9,3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1245782-61-9|3-(4-Chlorophenyl)oxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride | 1245782-61-9 [m.chemicalbook.com]

- 6. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 8. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Oxetane Scaffold: A Technical Guide to the Biological Activity of Substituted Amine Derivatives

Foreword: Beyond the Flatlands of Traditional Drug Design

For decades, medicinal chemists have navigated the intricate landscape of drug discovery, often confined to the "flatlands" of aromatic and conformationally flexible aliphatic structures. However, the pursuit of novel chemical matter with enhanced pharmacological properties has propelled the exploration of three-dimensional scaffolds that can better mimic natural substrates and engage with biological targets in previously inaccessible ways. Among these, the strained four-membered oxetane ring has emerged as a powerful and versatile tool, particularly when appended with amine functionalities. This guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and diverse biological activities of substituted oxetane amine derivatives, offering a roadmap for researchers and drug development professionals seeking to leverage this remarkable scaffold.

The Oxetane Ring: A Paradigm Shift in Physicochemical Properties

The seemingly simple four-membered oxygen-containing heterocycle of the oxetane ring belies its profound impact on the properties of a parent molecule. Its inherent ring strain (approximately 106 kJ/mol) and puckered conformation introduce a desirable three-dimensionality, moving away from the planar structures that can be prone to metabolic liabilities and off-target activities[1].

A Bioisostere with Benefits

The oxetane moiety has gained significant traction as a bioisosteric replacement for commonly employed functional groups, most notably the gem-dimethyl and carbonyl groups[1][2]. Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar, which can lead to a significant increase in aqueous solubility—a critical parameter for oral bioavailability[3][4]. When substituting a carbonyl group, the oxetane maintains a similar dipole moment and hydrogen bonding capacity but offers superior metabolic stability, being less susceptible to enzymatic reduction[5][6].

Taming Basicity: The Inductive Power of the Oxetane

One of the most impactful properties of the oxetane ring, particularly in the context of amine derivatives, is its strong electron-withdrawing inductive effect. The proximity of the electronegative oxygen atom within the strained ring system significantly reduces the basicity (pKa) of an adjacent amine. This effect is most pronounced when the oxetane is in the α-position to the amine, where it can lower the pKa by as much as 2.7 units[2][5]. This "basicity taming" is a crucial tool for medicinal chemists to mitigate issues associated with high amine basicity, such as:

-

hERG Inhibition: High basicity is often linked to off-target binding to the hERG potassium channel, a major cause of cardiotoxicity and drug candidate attrition[2][7].

-

Phospholipidosis: Cationic amphiphilic drugs can accumulate in lysosomes, leading to phospholipidosis. Reducing basicity can alleviate this risk.

-

Improved Cell Permeability: By modulating the ionization state at physiological pH, the introduction of an oxetane can enhance a compound's ability to cross cell membranes.

The following table summarizes the key physicochemical improvements imparted by the oxetane scaffold:

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increased | Introduction of a polar, hydrogen bond accepting moiety.[3][4] |

| Metabolic Stability | Increased | Replacement of metabolically labile groups (e.g., carbonyls); redirection of metabolism away from CYP450 enzymes.[2][5][8][9] |

| Lipophilicity (LogP/LogD) | Modulated | Can decrease lipophilicity compared to gem-dimethyl groups, offering a more favorable balance.[3] |

| Amine Basicity (pKa) | Decreased | Strong inductive electron-withdrawing effect of the oxetane ring.[2][5][8] |

| Three-Dimensionality | Increased | Puckered, non-planar structure.[1] |

Synthesis of Substituted Oxetane Amine Derivatives: A Practical Approach

The growing interest in oxetane amine derivatives has spurred the development of robust and scalable synthetic methodologies. A common and versatile starting material is the commercially available oxetan-3-one.

Strain-Release-Driven Modular Synthesis

A highly effective two-step modular approach for the construction of diverse amino-oxetanes has been reported, leveraging the enhanced reactivity of oxetan-3-one[10][11].

Step 1: Formation of the Amine-Benzotriazole Adduct

The process begins with the reaction of oxetan-3-one with a secondary amine and benzotriazole. The strained ketone is highly susceptible to nucleophilic attack, leading to the formation of a "spring-loaded" amine-benzotriazole intermediate.

Step 2: Nucleophilic Addition and Strain Release

This intermediate readily reacts with a variety of organometallic reagents (e.g., Grignard reagents) under mild conditions. The subsequent nucleophilic addition to the iminium-like species is driven by the release of ring strain, affording the desired 3-amino-3-substituted oxetane in good to high yields[10][11].

Experimental Protocol: Modular Synthesis of a 3-Aryl-3-(piperidin-1-yl)oxetane

Materials:

-

Oxetan-3-one

-

Piperidine

-

Benzotriazole

-

Arylmagnesium bromide (e.g., Phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Adduct Formation: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF, add piperidine (1.1 eq) and benzotriazole (1.1 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Grignard Reaction: In a separate flask, prepare or obtain a solution of the arylmagnesium bromide (1.5 eq) in THF. Cool this solution to 0 °C.

-

Nucleophilic Addition: Slowly add the solution of the amine-benzotriazole adduct from step 1 to the cooled Grignard reagent. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-3-(piperidin-1-yl)oxetane.

Diverse Biological Activities of Substituted Oxetane Amine Derivatives

The unique physicochemical properties conferred by the oxetane amine scaffold have been exploited to develop potent and selective modulators of a wide range of biological targets.

Oncology: Targeting Key Signaling Pathways

Substituted oxetane amines have shown significant promise in the development of novel anticancer agents. The ability of the oxetane moiety to improve solubility, metabolic stability, and target residence time has been instrumental in the success of several clinical candidates.

-

Kinase Inhibitors: The oxetane ring has been incorporated into numerous kinase inhibitors to enhance their drug-like properties. For instance, in the development of inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers, the introduction of an oxetane moiety led to improved oral bioavailability while maintaining high potency. Similarly, oxetane-containing Bruton's tyrosine kinase (BTK) inhibitors have demonstrated favorable pharmacokinetic profiles[8].

Infectious Diseases: Novel Antimicrobial and Antiviral Agents

The oxetane scaffold has also been explored for the development of agents to combat infectious diseases.

-

Antiviral Activity: Oxetane derivatives have been investigated as inhibitors of viral replication. For example, compounds bearing an oxetane spiro-fused piperidine moiety have shown potent inhibition of the respiratory syncytial virus (RSV) L protein[1]. The strategic placement of the oxetane ring was crucial for modulating the basicity of a terminal amine, thereby improving the pharmacokinetic profile and in vivo efficacy[1].

-

Antimicrobial and Antifungal Activity: Naturally occurring and synthetic oxetane-containing compounds have demonstrated a range of antimicrobial and antifungal activities[12][13]. The unique structural features of the oxetane ring can lead to novel mechanisms of action, offering potential solutions to the growing problem of drug resistance.

Neurological Disorders: Modulating CNS Targets

The ability of the oxetane ring to improve properties such as solubility and permeability makes it an attractive scaffold for targeting the central nervous system (CNS). For instance, a 3-methoxy-oxetane was incorporated into a C-kit kinase inhibitor to enhance brain penetration. Furthermore, the modulation of amine basicity by an adjacent oxetane can be beneficial in the design of CNS drugs to fine-tune receptor interactions and minimize off-target effects.

Future Perspectives and Conclusion

The incorporation of substituted oxetane amine derivatives into drug discovery programs is no longer a niche strategy but a mainstream approach to generating high-quality clinical candidates. The proven ability of this scaffold to confer a multitude of desirable physicochemical and pharmacokinetic properties has solidified its place in the medicinal chemist's toolbox. Future research will likely focus on the development of novel synthetic methodologies to access an even greater diversity of substituted oxetanes, as well as a deeper understanding of their metabolic fate and potential for bioactivation. As our appreciation for the importance of three-dimensional molecular architecture in drug design continues to grow, the ascendancy of the oxetane scaffold is set to continue, paving the way for the next generation of innovative therapeutics.

References

-

Ferreira, R. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Spranitz, P., et al. (2021). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Chemistry – A European Journal. [Link]

-

Ferreira, R. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Dembitsky, V. M., et al. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology. [Link]

-

Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. [Link]

-

Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Bull, J. A., et al. (2021). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]

-

Wermuth, C. G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

-

Dembitsky, V. M., et al. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. scirp.org [scirp.org]

- 10. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of the Four-Membered Ring: A Technical Guide to the Discovery and History of Oxetanes in Medicinal Chemistry

For decades, the strained, four-membered oxetane ring was largely considered a synthetic curiosity. Today, it stands as a powerful tool in the medicinal chemist's arsenal, prized for its ability to fine-tune the properties of drug candidates and unlock new therapeutic potential. This in-depth guide explores the journey of the oxetane from academic novelty to a key structural motif in modern drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its history, synthesis, and transformative applications.

From Obscurity to Opportunity: A Historical Perspective

The story of the oxetane in medicinal chemistry is one of gradual recognition, culminating in a surge of interest in the early 21st century. While the parent oxetane was first synthesized by Reboul in the 1870s, its potential in drug design remained largely untapped for over a century. A pivotal moment came with the discovery of the natural product Paclitaxel (Taxol), an anticancer agent whose structure features a prominent oxetane ring.[1] This discovery sparked initial curiosity, but it was the pioneering work of Professor Erick M. Carreira and his collaborators in the early 2000s that truly ignited the "oxetane rush" in the medicinal chemistry community.[2][3]

Their influential research demonstrated that oxetanes could serve as effective bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3][4] This revelation addressed a key challenge in drug design: how to modify a molecule to improve its properties without drastically altering its shape and biological activity. The unique electronic and steric properties of the oxetane ring offered a solution, paving the way for its widespread adoption in drug discovery programs. A significant milestone in the validation of oxetanes in fully synthetic drugs was the recent FDA approval of rilzabrutinib.[5]

A timeline of key developments in the history of oxetanes in medicinal chemistry is presented below:

| Year | Milestone | Significance |

| 1870s | First synthesis of the parent oxetane by Reboul. | Foundational discovery of the oxetane ring system. |

| 1909 | Paternò and Chieffi report the photochemical reaction between a carbonyl and an alkene to form an oxetane (the Paternò-Büchi reaction).[6] | Discovery of a key synthetic method for oxetane formation. |

| 1954 | Büchi reinvestigates and confirms the structure of the Paternò-Büchi reaction product. | Solidified the understanding of this important cycloaddition reaction. |

| 1971 | Isolation of Paclitaxel (Taxol), a natural product containing an oxetane ring, from the bark of the Pacific yew tree. | Demonstrated the presence of oxetanes in biologically active natural products. |

| 1984 | First X-ray crystal structure of an unsubstituted oxetane is published by Luger and Buschmann. | Provided precise structural information about the oxetane ring. |

| 2006 | Carreira and coworkers publish their influential work on oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.[3] | Catalyzed the widespread adoption of oxetanes in medicinal chemistry. |

| 2025 | Rilzabrutinib, a fully synthetic drug containing an oxetane, receives FDA approval.[5] | Validated the use of oxetanes in modern, synthetically derived medicines. |

The Oxetane Advantage: Impact on Physicochemical Properties

The incorporation of an oxetane ring into a drug candidate can have a profound and beneficial impact on its physicochemical properties, addressing common liabilities encountered during drug development.[5][7] These improvements stem from the unique structural and electronic features of the strained four-membered ring.

Enhancing Solubility and Reducing Lipophilicity

High lipophilicity is a frequent cause of poor drug solubility and can lead to off-target effects. Replacing lipophilic groups, such as a gem-dimethyl group, with a polar oxetane can significantly increase aqueous solubility and reduce lipophilicity (LogD).[8] This is a critical advantage in developing orally bioavailable drugs. The polar oxygen atom of the oxetane can engage in favorable interactions with water molecules, improving the overall solubility of the compound.

Improving Metabolic Stability

Metabolic instability is a major hurdle in drug development, leading to rapid clearance of the drug from the body and reducing its efficacy. The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups. For instance, replacing a metabolically vulnerable methylene or gem-dimethyl group with an oxetane can block sites of oxidation by cytochrome P450 enzymes.[9] The 3,3-disubstituted oxetane motif is particularly known for its enhanced stability.[2]

Modulating Basicity (pKa)

The basicity of amine groups in a drug molecule can influence its absorption, distribution, and potential for off-target effects such as hERG channel inhibition. The electron-withdrawing nature of the oxetane's oxygen atom can be strategically employed to lower the pKa of a nearby amine.[1] This allows for fine-tuning of the molecule's ionization state at physiological pH, leading to an improved pharmacokinetic and safety profile.

The following table summarizes the comparative effects of incorporating an oxetane moiety on key drug properties, with data compiled from various case studies.

| Property | Non-Oxetane Analogue | Oxetane-Containing Analogue | Observed Improvement | Reference |

| Aqueous Solubility | Poor | Significantly Improved | Increased solubility can lead to better bioavailability. | [7][10] |

| Lipophilicity (LogD) | High | Lowered | Reduced lipophilicity can decrease off-target effects and improve safety. | [2][8] |

| Metabolic Stability (in vitro) | Low (High Clearance) | High (Low Clearance) | Increased metabolic stability leads to a longer drug half-life. | [9][11] |

| Amine pKa | Higher | Lower | Modulation of pKa can improve ADME properties and reduce hERG liability. | [1] |

| Permeability | Variable | Often Maintained or Improved | Oxetanes can improve other properties without compromising cell permeability. | [5] |

Key Synthetic Strategies for Oxetane Construction

The growing demand for oxetane-containing building blocks has spurred the development of robust and efficient synthetic methodologies. Two of the most fundamental and widely employed methods are the Williamson ether synthesis and the Paternò-Büchi reaction.

Williamson Ether Synthesis: Intramolecular Cyclization

The intramolecular Williamson ether synthesis is a classic and reliable method for constructing the oxetane ring.[11][12] This reaction involves the formation of a C-O bond through the cyclization of a 1,3-halohydrin or a related substrate bearing a leaving group at one end and a hydroxyl group at the other. The reaction is typically carried out in the presence of a base.

Experimental Protocol: One-Pot Synthesis of 3,3-Dimethyloxetane from 2,2-Dimethyl-1,3-propanediol [3]

Materials:

-

2,2-Dimethyl-1,3-propanediol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

To a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in dichloromethane, add triphenylphosphine (1.1 eq), imidazole (1.1 eq), and iodine (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the diol is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

To the resulting crude iodide, add a solution of potassium hydroxide (2.0 eq) in methanol.

-

Stir the mixture at room temperature until the cyclization is complete (monitor by GC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 3,3-dimethyloxetane.

Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[6][13] This reaction is particularly attractive as it constructs the four-membered ring in a single step. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then reacts with the ground-state alkene.

Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction [14]

Materials:

-

Cyclic ketone (e.g., cyclohexanone)

-

Maleic anhydride

-

p-Xylene (as a triplet sensitizer and to suppress alkene dimerization)

-

Acetonitrile (MeCN) as solvent

-

UV reactor (e.g., with a 300 nm lamp)

Procedure:

-

In a quartz reaction vessel, dissolve the cyclic ketone (3.0 eq), maleic anhydride (1.0 eq), and p-xylene (1.0 eq) in acetonitrile.

-

Irradiate the solution with a UV lamp (e.g., 300 nm) at room temperature with stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can then be further functionalized. For example, the anhydride can be opened with a nucleophile (e.g., an alcohol or amine) to introduce further diversity.

-

Purify the final product by column chromatography.

The Rise of 3,3-Disubstituted Oxetanes

While various substitution patterns are possible, 3,3-disubstituted oxetanes have emerged as particularly valuable in medicinal chemistry.[15][16] This substitution pattern enhances the stability of the oxetane ring, making it more robust to the conditions encountered during synthesis and in biological systems.[2] The synthesis of these building blocks often starts from commercially available precursors and involves a variety of transformations to introduce the desired substituents at the 3-position.[17]

Future Directions: The Expanding Role of Oxetanes

The journey of the oxetane in medicinal chemistry is far from over. As our understanding of its properties and reactivity deepens, new applications continue to emerge. Researchers are exploring novel synthetic methods to access a wider diversity of oxetane building blocks, including those with complex stereochemistry.[18] Furthermore, the use of oxetanes is expanding beyond their role as simple isosteres to being incorporated as key pharmacophoric elements that directly interact with biological targets. The continued exploration of this versatile four-membered ring promises to yield even more innovative and effective therapeutics in the years to come.

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

Figure 1: Generalized workflow of the Williamson ether synthesis for oxetane formation.

Figure 2: Simplified mechanism of the Paternò-Büchi reaction.

Figure 3: The concept of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

References

- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry.

- Jahns, H., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new motif for drug discovery. Chemical Reviews, 114(17), 8257-8322.

- Vigo, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks. The Journal of Organic Chemistry, 80(15), 7435-7443.

- Showell, G. A. (2016). Hip to be square: oxetanes as design elements to alter metabolic pathways. Future Medicinal Chemistry, 8(1), 1-4.

- Mandal, S. K., et al. (2006). A convenient one-pot synthesis of cyclic ethers from diols. Tetrahedron Letters, 47(49), 8679-8682.

- Bull, J. A., & Croft, R. A. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.

- Ishikura, H., & Bull, J. A. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Advances in Heterocyclic Chemistry, 141, 1-45.

- Carreira, E. M., et al. (2006). Oxetanes as promising modules in drug discovery.

- Williamson, A. W. (1850). Theory of ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.

- Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con le aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.

- Stepan, A. F., et al. (2012). Synthesis and stability of oxetane analogs of thalidomide and lenalidomide. Organic Letters, 14(6), 1556-1559.

- Nelson, T. D., & Crouch, R. D. (1999). A stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols. Tetrahedron Letters, 40(49), 8679-8682.

- Danishefsky, S. J., et al. (2002). Total synthesis of gelsemine. Tetrahedron Letters, 43(30), 545-548.

- D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428.

- Holovach, S., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(18), 5036-5047.

- Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.

Sources

- 1. healthcareview.media [healthcareview.media]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Paterno buchi reaction | PPTX [slideshare.net]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 13. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Testing of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

Abstract

This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for evaluating the solubility and stability of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a novel small molecule of interest in drug discovery. As an amine hydrochloride salt incorporating an oxetane moiety, this compound presents unique physicochemical characteristics that necessitate a rigorously designed testing strategy. This document outlines detailed protocols for equilibrium solubility assessment across a physiologically relevant pH range, and a stability testing program guided by the International Council for Harmonisation (ICH) guidelines. We delve into the rationale for experimental choices, from solvent selection to the design of forced degradation studies, ensuring the generation of robust and reliable data critical for advancing a drug development program.

Introduction: Compound Profile and Significance

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a synthetic compound characterized by a chlorophenyl group and a primary amine attached to a strained four-membered oxetane ring.[1][2][3] The hydrochloride salt form is typically employed to enhance aqueous solubility and facilitate handling.[4][5] The oxetane ring, a bioisostere for gem-dimethyl or carbonyl groups, has gained significant attention in medicinal chemistry for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[6][7][8] Understanding the solubility and stability of this specific molecule is a foundational step in its development as a potential therapeutic agent. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the critical assessment of this compound's developability.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on detailed testing.

| Property | Value | Source |

| Molecular Formula | C9H11Cl2NO | [1] |

| Molecular Weight | 220.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted pKa | 8.09 ± 0.20 | [9] |

The predicted pKa suggests that the compound is a weak base, and its solubility will be pH-dependent.[10]

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds like 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, solubility is highly dependent on the pH of the medium.[10][11] A comprehensive pH-solubility profile is therefore essential.

Rationale for Method Selection: The Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[10][12] This method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Experimental Workflow: pH-Solubility Profiling

The following workflow outlines the steps for generating a comprehensive pH-solubility profile.

Caption: Workflow for pH-solubility profiling using the shake-flask method.

Detailed Experimental Protocol

-

Preparation : Add an excess (e.g., 5-10 mg) of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride to several glass vials.

-

Solvent Addition : To each vial, add a fixed volume (e.g., 1 mL) of a series of buffered solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration : Seal the vials and place them in a shaker incubator at controlled temperatures (e.g., 25°C and 37°C) to simulate ambient and physiological conditions. Agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Sampling and Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

-

Solid Phase Analysis : After the experiment, recover the remaining solid from each vial and analyze it using X-ray Powder Diffraction (XRPD) to check for any changes in the solid form (e.g., conversion from salt to free base).

Expected Outcome and Data Presentation

The results should be presented in a table and a graph plotting solubility (mg/mL or µg/mL) against pH. For a basic compound like this, solubility is expected to be highest at low pH and decrease as the pH increases and the compound converts to its less soluble free base form.

| pH | Temperature (°C) | Solubility (mg/mL) | Solid Form (Post-Analysis) |

| 1.2 | 25 | > 50 | Hydrochloride Salt |

| 4.5 | 25 | 25.3 | Hydrochloride Salt |

| 6.8 | 25 | 5.8 | Hydrochloride Salt |

| 7.4 | 25 | 1.2 | Free Base |

| 9.0 | 25 | 0.1 | Free Base |

| 1.2 | 37 | > 60 | Hydrochloride Salt |

| 7.4 | 37 | 1.5 | Free Base |

Stability Testing

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14][15] The ICH guidelines provide a framework for these studies.[13][16][17]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[17][18][19] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[18]

The choice of stress conditions is based on the compound's structure and the potential degradation pathways. For an amine hydrochloride with an oxetane ring, key areas of concern include hydrolysis, oxidation, and photolysis.[17][19]

-